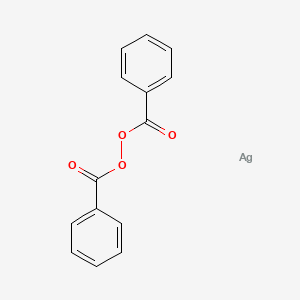![molecular formula C4H7N3O3 B1200776 (2E)-2-[(carbamoylamino)imino]propanoic acid](/img/structure/B1200776.png)
(2E)-2-[(carbamoylamino)imino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(carbamoylamino)imino]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carbamoylamino group and an imino group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(carbamoylamino)imino]propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbamoylating agent, followed by the introduction of an imino group through a subsequent reaction step. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: (2E)-2-[(carbamoylamino)imino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The carbamoylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学研究应用
(2E)-2-[(carbamoylamino)imino]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2E)-2-[(carbamoylamino)imino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
- (2E)-2-[(carbamoylamino)imino]butanoic acid
- (2E)-2-[(carbamoylamino)imino]pentanoic acid
- (2E)-2-[(carbamoylamino)imino]hexanoic acid
Comparison: Compared to these similar compounds, (2E)-2-[(carbamoylamino)imino]propanoic acid may exhibit unique properties due to its specific molecular structure. These properties can include differences in reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C4H7N3O3 |
|---|---|
分子量 |
145.12 g/mol |
IUPAC 名称 |
2-(carbamoylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10) |
InChI 键 |
MGIAKYQGSBSNMG-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC(=O)N)C(=O)O |
同义词 |
pyruvic acid semicarbazone |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














